

Application Notes and Protocols for Studying the Photochemistry of 2-Phenoxyacetophenone

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Compound of Interest

Compound Name: 2-Phenoxyacetophenone

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These application notes provide a detailed experimental framework for investigating the photochemical behavior of **2-phenoxyacetophenone**, a 2-aryloxyketone. The primary photochemical pathway for this class of compounds is the Norrish Type II reaction, which proceeds via an intramolecular hydrogen abstraction to yield characteristic cleavage and cyclization products. The following protocols and data are based on established methodologies for similar aromatic ketones and provide a robust starting point for detailed photochemical studies.

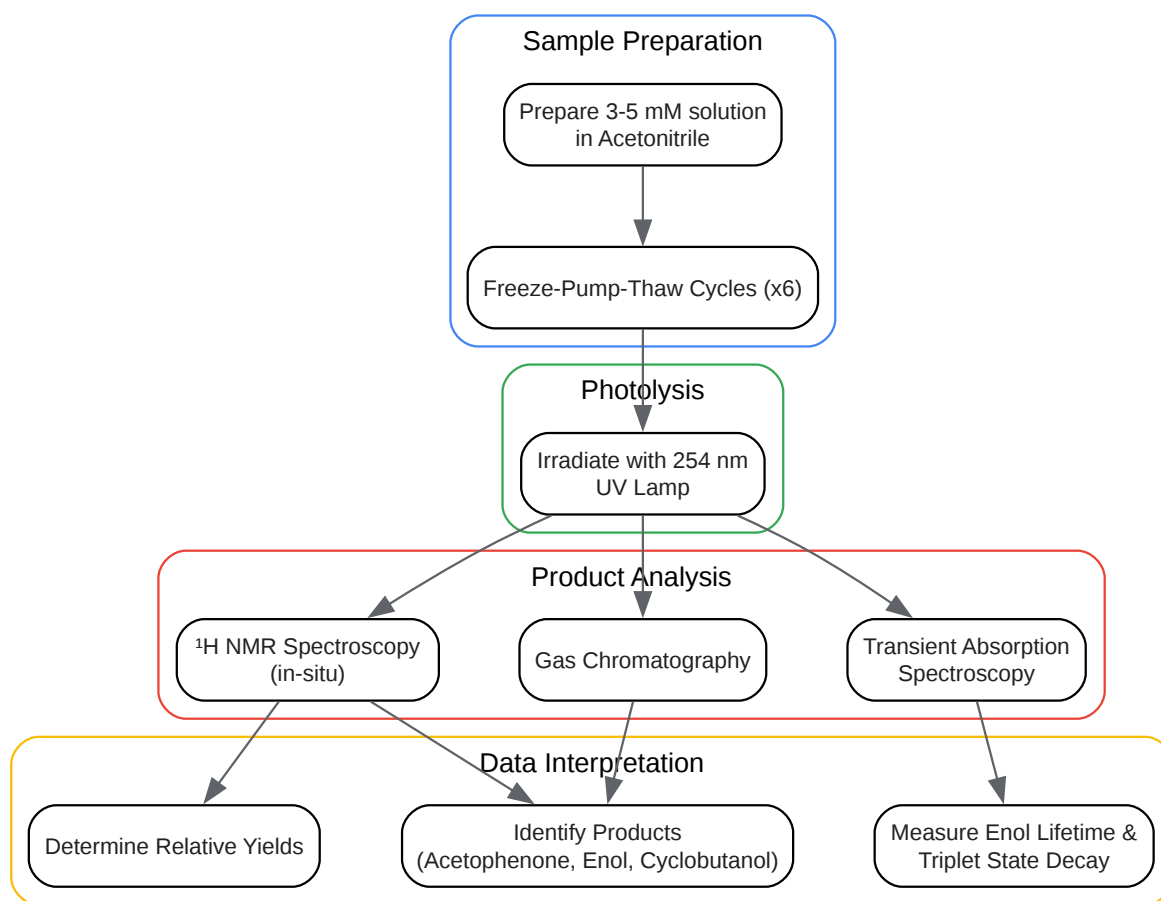
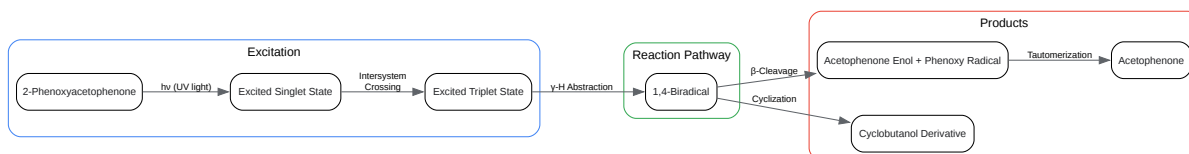
Core Photochemical Reaction: The Norrish Type II Pathway

The photochemistry of **2-phenoxyacetophenone** is dominated by the Norrish Type II reaction. Upon absorption of UV light, the ketone is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The excited carbonyl group then abstracts a hydrogen atom from the γ -carbon of the phenoxy group, forming a 1,4-biradical intermediate. This biradical can then undergo one of two primary pathways:

- β -Cleavage: Fragmentation of the biradical to yield acetophenone enol and a phenoxy radical. The enol subsequently tautomerizes to the more stable acetophenone.

- Cyclization (Yang Cyclization): Intramolecular combination of the radical centers to form a cyclobutanol derivative.

A negligible amount of α -cleavage (Norrish Type I reaction) is typically observed for this type of molecule.^[1]



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References

- 1. researchgate.net [researchgate.net]
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